3-Chloro-2,6-difluorophenol
Overview
Description
3-Chloro-2,6-difluorophenol is a chemical compound with the molecular formula C₆H₃ClF₂O and a molecular weight of 164.54 g/mol . It is a fluorinated phenol derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluorophenol typically involves the fluorination and chlorination of phenol derivatives. One common method includes the reaction of 2,6-difluorophenol with a chlorinating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 50-60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and biaryl compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2,6-difluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 3-Chloro-2,6-difluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to specific targets, leading to various biological and chemical effects . The pathways involved may include oxidative stress, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-difluorophenol
- 4-Chloro-2,6-difluorophenol
- 2,6-Dichloro-3-fluorophenol
Uniqueness
3-Chloro-2,6-difluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the benzene ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-2,6-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYWHXHYLQWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378556 | |
Record name | 3-Chloro-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-51-0 | |
Record name | 3-Chloro-2,6-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261762-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261762-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the interaction between 3-chloro-2,6-difluorophenol and 17beta-hydroxysteroid dehydrogenase type 14 (17β-HSD14)?
A1: The research article titled "17beta-hydroxysteroid dehydrogenase type 14 variant S205 in complex with this compound" [] investigates the structural interaction between these two molecules. While the abstract doesn't delve into specific downstream effects, understanding how this compound binds to 17β-HSD14 offers valuable insights. This enzyme plays a role in steroid hormone metabolism, and studying its interaction with various compounds, like this compound, can be crucial for developing drugs targeting hormone-related diseases. Further research is needed to elucidate the functional consequences of this interaction and its potential therapeutic implications.
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